molecular formula C37H32Pb2 B14744296 Methylenebis(triphenylplumbane) CAS No. 1064-41-1

Methylenebis(triphenylplumbane)

Cat. No.: B14744296
CAS No.: 1064-41-1
M. Wt: 8.9e+02 g/mol
InChI Key: SNGKFCFBVQYFMI-UHFFFAOYSA-N
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Description

Methylenebis(triphenylplumbane) is an organolead compound characterized by the presence of lead atoms bonded to triphenyl groups and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylenebis(triphenylplumbane) typically involves the reaction of triphenyllead chloride with methylene chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the lead compound. The general reaction scheme is as follows:

2Ph3PbCl+CH2Cl2+2NaPh3Pb-CH2PbPh3+2NaCl2 \text{Ph}_3\text{PbCl} + \text{CH}_2\text{Cl}_2 + 2 \text{Na} \rightarrow \text{Ph}_3\text{Pb-CH}_2-\text{PbPh}_3 + 2 \text{NaCl} 2Ph3​PbCl+CH2​Cl2​+2Na→Ph3​Pb-CH2​−PbPh3​+2NaCl

Industrial Production Methods

Industrial production of Methylenebis(triphenylplumbane) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process also involves purification steps like recrystallization and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methylenebis(triphenylplumbane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead oxides.

    Reduction: Reduction reactions can convert the lead atoms to lower oxidation states.

    Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or oxygen in the presence of a catalyst.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Halogenating agents or organometallic reagents.

Major Products

    Oxidation: Lead oxides and substituted phenyl derivatives.

    Reduction: Lead hydrides and other reduced lead species.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Methylenebis(triphenylplumbane) has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential use in radiopharmaceuticals and as a contrast agent in imaging techniques.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Methylenebis(triphenylplumbane) involves its interaction with molecular targets through its lead atoms. These interactions can lead to the formation of complexes with biomolecules or other chemical species. The pathways involved include coordination chemistry and redox reactions, which can alter the chemical and physical properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    Triphenyllead chloride: A precursor in the synthesis of Methylenebis(triphenylplumbane).

    Tetraphenyllead: Another organolead compound with similar structural features.

    Lead acetate: A commonly used lead compound in various chemical reactions.

Uniqueness

Methylenebis(triphenylplumbane) is unique due to its methylene bridge, which provides distinct chemical properties compared to other organolead compounds. This structural feature allows for specific reactivity and applications that are not possible with other lead compounds.

Properties

CAS No.

1064-41-1

Molecular Formula

C37H32Pb2

Molecular Weight

8.9e+02 g/mol

IUPAC Name

triphenyl(triphenylplumbylmethyl)plumbane

InChI

InChI=1S/6C6H5.CH2.2Pb/c6*1-2-4-6-5-3-1;;;/h6*1-5H;1H2;;

InChI Key

SNGKFCFBVQYFMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Pb](C[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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